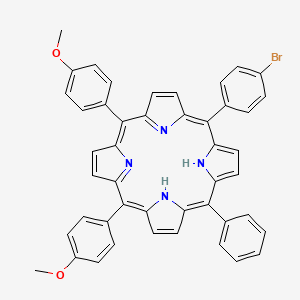
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes bromophenyl, methoxyphenyl, and phenyl groups attached to the porphyrin core.
Méthodes De Préparation
The synthesis of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex porphyrin derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and diagnostic applications.
Industry: Porphyrins are used in the development of dyes, sensors, and catalysts.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin involves its interaction with molecular targets such as enzymes and receptors. The porphyrin core can coordinate with metal ions, which can then participate in catalytic processes or electron transfer reactions. The specific pathways involved depend on the particular application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin include other porphyrin derivatives such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Propriétés
Numéro CAS |
874948-47-7 |
|---|---|
Formule moléculaire |
C46H33BrN4O2 |
Poids moléculaire |
753.7 g/mol |
Nom IUPAC |
10-(4-bromophenyl)-15,20-bis(4-methoxyphenyl)-5-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C46H33BrN4O2/c1-52-33-16-10-30(11-17-33)45-39-23-21-36(49-39)43(28-6-4-3-5-7-28)35-20-22-37(48-35)44(29-8-14-32(47)15-9-29)38-24-25-40(50-38)46(42-27-26-41(45)51-42)31-12-18-34(53-2)19-13-31/h3-27,48-49H,1-2H3 |
Clé InChI |
CBJFDBBZKHVPJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)Br)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
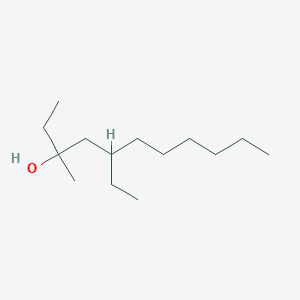
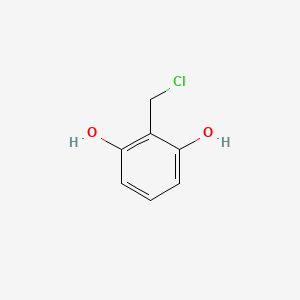
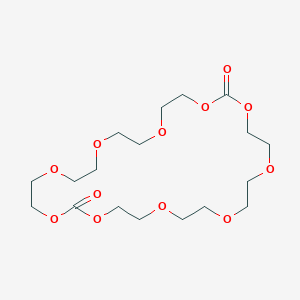
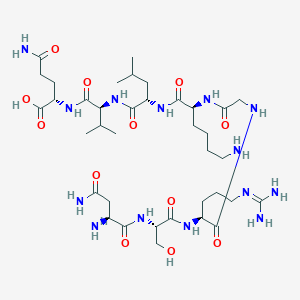
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
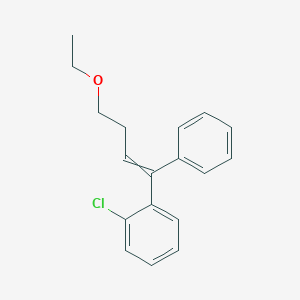
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
